molecular formula C13H11ClO2S B2538786 2-Methyl-4-phenylbenzene-1-sulfonyl chloride CAS No. 1368829-51-9

2-Methyl-4-phenylbenzene-1-sulfonyl chloride

Cat. No. B2538786
CAS RN: 1368829-51-9
M. Wt: 266.74
InChI Key: JPXCBWTXPNPAHT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 2-Methyl-4-phenylbenzene-1-sulfonyl chloride are not specified .

Scientific Research Applications

Synthesis Methods

Sulfonyl chlorides, including compounds like 2-Methyl-4-phenylbenzene-1-sulfonyl chloride, are crucial in various chemical synthesis processes due to their reactivity and versatility. They are extensively used in producing detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. One innovative synthesis approach involves the oxidation of thiols and disulfides with chlorine dioxide, offering a convenient and high-yield method that does not require extreme conditions (Lezina, Rubtsova, & Kuchin, 2011).

Polymerization Initiator Efficiency

In polymer science, the efficiency of sulfonyl chloride compounds as initiators has been examined. For instance, p-toluenesulfonyl chloride's (TsCl) low efficiency as an initiator for methyl methacrylate (MMA) polymerization under atom transfer radical polymerization (ATRP) conditions was studied, identifying major by-products and optimizing reaction conditions (Gurr, Mills, Qiao, & Solomon, 2005).

Antibacterial and Surface Activity

The antibacterial and surface activity of sulfonyl chloride derivatives have been explored through the synthesis of 1,2,4-triazole derivatives, demonstrating the potential for medical and industrial applications due to their antimicrobial properties (El-Sayed, 2006).

Advanced Material Development

Sulfonyl chlorides play a significant role in the development of advanced materials, such as fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit remarkable properties like solubility in common organic solvents, high glass transition temperatures, and low dielectric constants, making them suitable for various high-performance applications (Liu et al., 2013).

Environmental Applications

In environmental science, novel sulfonated reverse osmosis membranes have been developed for seawater desalination. A new sulfonated diamine monomer was synthesized and used as the sole aqueous reactant to fabricate a reverse osmosis membrane, showing superior rejection ability to ions compared to commercial membranes. This highlights the role of sulfonyl chloride derivatives in addressing global water scarcity challenges (Yao et al., 2018).

Mechanism of Action

Target of Action

The primary target of 2-Methyl-4-phenylbenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile . The downstream effects of this pathway include the formation of a new C-E bond and the restoration of aromaticity .

Result of Action

The result of the action of 2-Methyl-4-phenylbenzene-1-sulfonyl chloride is the formation of a new compound where a hydrogen atom on the benzene ring has been replaced by an electrophile . This results in a change in the molecular structure of the benzene ring .

Action Environment

The action of 2-Methyl-4-phenylbenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the presence of a base is necessary for the second step of the reaction . Additionally, the reaction needs to be carried out under specific conditions, such as a certain temperature range .

Safety and Hazards

The safety data for 2-Methyl-4-phenylbenzene-1-sulfonyl chloride indicates several precautionary measures. It should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It should not be inhaled or come into contact with skin or eyes . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2-methyl-4-phenylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c1-10-9-12(11-5-3-2-4-6-11)7-8-13(10)17(14,15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXCBWTXPNPAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenylbenzene-1-sulfonyl chloride

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